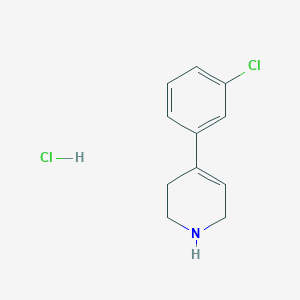

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride

Description

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative substituted with a meta-chlorophenyl group. Its structure consists of a partially unsaturated six-membered ring (1,2,3,6-tetrahydropyridine) with a chlorine atom at the meta position of the aromatic phenyl ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as neuroactive agents and pharmaceutical impurities .

Properties

IUPAC Name |

4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-4,8,13H,5-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJHLHRSTDZYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725430 | |

| Record name | 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143017-59-8 | |

| Record name | 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then cyclized to form the tetrahydropyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of the tetrahydropyridine ring.

Reduction: Fully saturated tetrahydropyridine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is primarily studied for its potential therapeutic applications:

- Dopaminergic Activity : The compound has shown promise as a dopaminergic agent. It has been investigated for its effects on dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson’s disease. Studies suggest that it may enhance dopaminergic transmission, potentially alleviating symptoms associated with dopamine deficiency .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegeneration where it demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis .

Neuropharmacology

In neuropharmacological studies, this compound has been utilized to explore mechanisms underlying various neurological conditions:

- Behavioral Studies : Animal studies have employed this compound to assess its impact on behavior related to anxiety and depression. Results indicate that it may modulate anxiety-like behaviors through interactions with neurotransmitter systems .

- Cognitive Enhancement : Preliminary findings suggest that the compound could enhance cognitive functions by modulating cholinergic and glutamatergic pathways. This aspect is particularly relevant in the context of age-related cognitive decline .

Synthetic Chemistry

The compound serves as an important intermediate in synthetic chemistry:

- Synthesis of Derivatives : It is used as a building block for synthesizing various derivatives with modified pharmacological profiles. Researchers have explored modifications to enhance its efficacy and reduce toxicity .

- Reactivity Studies : The unique structure of this compound allows for a variety of chemical reactions, making it a valuable reagent in organic synthesis. Its reactivity has been characterized in several studies focusing on electrophilic substitutions and nucleophilic additions .

Case Study 1: Neuroprotective Mechanisms

A study published in Neuroscience Letters investigated the neuroprotective effects of this compound on dopaminergic neurons exposed to neurotoxic agents. The results indicated significant protection against cell death and reduced levels of oxidative stress markers.

Case Study 2: Behavioral Impact

In a behavioral pharmacology study published in Psychopharmacology, researchers assessed the effects of this compound on anxiety-like behaviors in rodent models. The findings suggested that administration led to a significant reduction in anxiety-related behaviors compared to control groups.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Pharmacological and Toxicological Insights

- MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) : Unlike 4-(3-chlorophenyl)-tetrahydropyridine, MPTP’s methyl group on nitrogen is critical for its conversion to the neurotoxin MPP+, which inhibits mitochondrial complex I . The absence of this methyl group in the target compound likely eliminates such toxicity.

- The meta-chloro variant lacks the fluorine atom and methyl group, suggesting distinct pharmacokinetic profiles.

Physicochemical Properties

- Halogen Effects: Chlorine (meta) provides moderate electronegativity and lipophilicity, balancing solubility and membrane permeability.

- Substituent Position : Para-substituted chlorophenyl derivatives (e.g., 4-chlorophenyl) exhibit different steric and electronic profiles compared to meta-substituted counterparts, influencing crystal packing and melting points .

Biological Activity

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 143017-59-8) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₂ClN·ClH

- Molecular Weight : 230.14 g/mol

- Storage Conditions : Refrigeration recommended

Research indicates that this compound exhibits various mechanisms of action across different biological systems:

- Dopaminergic Activity : The compound has been shown to act as a dopamine autoreceptor agonist, which may contribute to its antipsychotic-like effects. Studies have demonstrated its efficacy in behavioral tests related to dopaminergic signaling .

- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydropyridine compounds possess cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially making it relevant in the context of neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Studies and Research Findings

- Dopaminergic Activity :

- Cytotoxicity Against Cancer Cells :

- Neuroprotective Effects :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride?

- Methodology :

- Step 1 : React 4-(3-chlorophenyl)piperidine with a methylating agent (e.g., formaldehyde in acidic conditions) to form the tetrahydropyridine intermediate.

- Step 2 : Purify the intermediate via recrystallization using ethanol/water mixtures to remove unreacted starting materials.

- Step 3 : Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ether .

- Key Parameters :

- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

- Confirm salt formation via FT-IR (characteristic N–H stretch at ~2500 cm⁻¹ and Cl⁻ counterion peaks).

Q. How is the purity of this compound validated?

- Analytical Workflow :

- HPLC : Use a C18 column (250 mm × 4.6 mm, 5 µm), mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) (gradient: 20% B to 80% B over 25 min), flow rate: 1.0 mL/min, UV detection at 254 nm .

- Impurity Profiling : Detect trace impurities (e.g., 1-methyl derivatives) at relative retention time (RRT) 0.6 compared to the main peak (RRT 1.0) .

- Acceptance Criteria :

- Purity ≥98% (area normalization).

- Heavy metals <10 ppm (tested via atomic absorption spectroscopy) .

Advanced Research Questions

Q. How does the chlorophenyl substitution influence the compound’s pharmacokinetic properties?

- Experimental Design :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.

- Key Findings :

- The 3-chlorophenyl group increases metabolic stability compared to 4-fluorophenyl analogs (t₁/₂: 45 min vs. 28 min in HLMs) .

- Structural Insight : Chlorine’s electron-withdrawing effect reduces cytochrome P450-mediated oxidation at the tetrahydropyridine ring .

- Data Interpretation :

- Use molecular docking to compare binding affinities with CYP3A4 (PDB ID: 1TQN) to rationalize metabolic differences.

Q. What are the challenges in detecting trace impurities in this compound?

- Methodological Considerations :

- LC-MS/MS : Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV) to detect impurities like 1-methyl-4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine (detected at m/z 238.1 → 154.0) .

- Limitations :

- Co-elution of structurally similar impurities (e.g., 4-(4-chlorophenyl) isomers) may require orthogonal methods like chiral chromatography .

- Validation Criteria :

- Limit of quantification (LOQ) ≤0.05% for impurities .

Q. How can neurotoxic potential be evaluated preclinically?

- In Vivo Model :

- MPTP Analogy : Administer this compound (10 mg/kg, i.p.) to C57BL/6 mice for 5 days.

- Endpoints :

- Measure dopamine depletion in striatum via HPLC-ECD (expected reduction: ~60% vs. control).

- Conduct immunohistochemistry for tyrosine hydroxylase (TH) loss in substantia nigra .

- Mechanistic Insight :

- Compare mitochondrial Complex I inhibition (IC₅₀) with MPTP using isolated brain mitochondria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.